molecular formula C48H78O18 B7888157 Buddlejasaponin Ivb

Buddlejasaponin Ivb

Cat. No. B7888157
M. Wt: 943.1 g/mol
InChI Key: CXSXBHMYYCPTHP-QZXFRBLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buddlejasaponin Ivb is a natural product found in Stellaria media with data available.

Scientific Research Applications

  • Anti-inflammatory and Analgesic Effects : Buddlejasaponin IV, extracted from Pleurospermum kamtschatidum, exhibits significant anti-inflammatory properties by inhibiting nitric oxide, prostaglandin E2, and TNF-α production in macrophages. It also shows analgesic effects in models of pain and inflammation, suggesting potential applications in pain management and inflammatory disorders (Won et al., 2006).

  • Cancer Cell Growth Inhibition : Research on immortalized human oral keratinocytes has demonstrated that Buddlejasaponin IV can induce cell cycle arrest and apoptosis, suggesting its potential use as a chemopreventive agent against oral carcinogenesis (Hwang et al., 2011).

  • Pharmacokinetic Study : A study developed a sensitive method for determining Buddlejasaponin IV in rat plasma, enabling pharmacokinetic studies. This research is crucial for understanding the compound's behavior in the body and its potential therapeutic applications (Li et al., 2016).

  • Effects on Hepatic Stellate Cells : Buddlejasaponin IV has been shown to inhibit the proliferation and activation of hepatic stellate cells, suggesting a role in managing liver fibrosis by inhibiting extracellular matrix synthesis (Wen Yong-xin, 2011).

  • Inhibition of Hyperlipidemia and Hypercholesterolemia : In rat models, Buddlejasaponin IV from Pleurospermum kamtschaticum was found to inhibit both intrinsic and extrinsic hyperlipidemia and hypercholesterolemia, indicating potential use in managing lipid disorders (Jung et al., 2007).

  • Anti-Colon Cancer Activity : Buddlejasaponin IV was studied for its effect on human colorectal cancer cells, showing that it induces apoptotic cell death by activating mitochondrial-dependent pathways and reducing integrin-mediated adhesion. This points to its potential as a chemopreventive agent for colon cancer (Kim et al., 2023).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O18/c1-22-31(54)38(65-40-36(59)34(57)32(55)25(18-49)62-40)39(66-41-37(60)35(58)33(56)26(19-50)63-41)42(61-22)64-30-11-12-44(4)27(45(30,5)20-51)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-52)29(53)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3/t22-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39-,40+,41+,42+,44+,45+,46-,47-,48-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSXBHMYYCPTHP-QZXFRBLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Buddlejasaponin Ivb

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